3-(2-chlorobenzo[c][1]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine
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Overview
Description
3-(2-chlorobenzocbenzazepin-11-ylidene)-N,N-dimethylpropan-1-amine is a complex organic compound that belongs to the class of dibenzoazepines. This compound is characterized by its unique structure, which includes a chlorinated benzazepine core linked to a dimethylpropanamine moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzocbenzazepin-11-ylidene)-N,N-dimethylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzazepine core, followed by chlorination and subsequent attachment of the dimethylpropanamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzocbenzazepin-11-ylidene)-N,N-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The chlorinated benzazepine core allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent choice, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzazepine compounds.
Scientific Research Applications
3-(2-chlorobenzocbenzazepin-11-ylidene)-N,N-dimethylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, such as its ability to modulate specific biological pathways.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzocbenzazepin-11-ylidene)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets within biological systems. This compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzazepine derivatives, such as:
- 3-(2-chloro-5,6-dihydrobenzobbenzazepin-11-yl)-N-methyl-1-propanamine
- 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Uniqueness
What sets 3-(2-chlorobenzocbenzazepin-11-ylidene)-N,N-dimethylpropan-1-amine apart is its specific structural features, such as the chlorinated benzazepine core and the dimethylpropanamine group. These unique structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H19ClN2 |
---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
3-(2-chlorobenzo[c][1]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H19ClN2/c1-22(2)11-5-8-17-16-7-4-3-6-14(16)13-21-19-10-9-15(20)12-18(17)19/h3-4,6-10,12-13H,5,11H2,1-2H3 |
InChI Key |
KGRYJYZBJQLPFW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
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